Cyprodime

Description

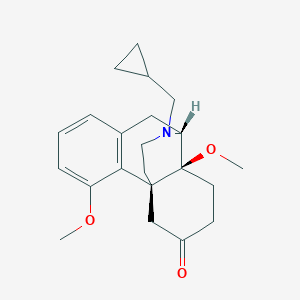

Structure

3D Structure

Propriétés

IUPAC Name |

(1R,9R,10S)-17-(cyclopropylmethyl)-3,10-dimethoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-13-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29NO3/c1-25-18-5-3-4-16-12-19-22(26-2)9-8-17(24)13-21(22,20(16)18)10-11-23(19)14-15-6-7-15/h3-5,15,19H,6-14H2,1-2H3/t19-,21-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INUCRGMCKDQKNA-CEMLEFRQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C34CCN(C(C2)C3(CCC(=O)C4)OC)CC5CC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC2=C1[C@]34CCN([C@H](C2)[C@@]3(CCC(=O)C4)OC)CC5CC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90922601 | |

| Record name | Cyprodime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90922601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118111-54-9 | |

| Record name | Cyprodime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118111-54-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyprodime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118111549 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyprodime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90922601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyprodime | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2C6F5L8S8X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Cyprodime

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyprodime is a potent and highly selective non-peptide antagonist of the μ-opioid receptor (MOR), a member of the G-protein coupled receptor (GPCR) family. Its selectivity makes it an invaluable tool in pharmacological research for isolating and studying the distinct physiological roles of the δ- and κ-opioid receptor systems without the confounding effects of pan-opioid antagonists like naloxone. This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its binding characteristics, its impact on downstream signaling pathways, and the experimental protocols used for its characterization.

Introduction

Opioid receptors, primarily classified into μ (mu), δ (delta), and κ (kappa) subtypes, are central to pain modulation, reward pathways, and a host of other physiological processes. The μ-opioid receptor is the principal target for major analgesics like morphine, as well as endogenous opioid peptides. Understanding the specific contributions of each receptor subtype to opioid pharmacology is crucial for the development of novel therapeutics with improved efficacy and side-effect profiles. This compound, or N-cyclopropylmethyl-4,14-dimethoxymorphinan-6-one, emerged as a key experimental compound due to its high selectivity as a MOR antagonist[1]. This selectivity allows researchers to pharmacologically "silence" the MOR, thereby elucidating the functions of the δ and κ receptors[1].

Mechanism of Action: Competitive Antagonism at the μ-Opioid Receptor

This compound functions as a competitive antagonist at the μ-opioid receptor. This means that it binds to the same site on the receptor as endogenous and exogenous agonists but does not activate the receptor. By occupying the binding site, this compound prevents agonists from binding and initiating downstream signaling cascades.

Receptor Binding Profile

The affinity and selectivity of this compound for the μ-opioid receptor have been quantified through radioligand binding assays. In these experiments, a radiolabeled ligand for a specific receptor is used, and the ability of an unlabeled compound (like this compound) to displace the radioligand is measured.

A key study utilized [³H]this compound to directly measure its binding characteristics in rat brain membranes. The results demonstrated high-affinity binding to a single population of sites[1]. Competition studies confirmed the selectivity of this compound for the μ-opioid receptor over δ- and κ-opioid receptors[1].

Table 1: Radioligand Binding Properties of this compound

| Parameter | Value | Species/Tissue | Reference |

| Kd ([³H]this compound) | 3.8 ± 0.18 nM | Rat Brain Membranes | [1] |

| Bmax ([³H]this compound) | 87.1 ± 4.83 fmol/mg protein | Rat Brain Membranes |

Table 2: Competitive Binding Affinity (Ki) of this compound at Opioid Receptors

| Radioligand Displaced | Receptor Subtype | Ki (nM) | Reference |

| [³H]DAMGO | μ (mu) | Low nanomolar range | |

| [³H]DPDPE | δ (delta) | Several orders of magnitude less potent than at μ | |

| [³H]U-69,593 | κ (kappa) | Several orders of magnitude less potent than at μ |

Note: DAMGO is a selective μ-agonist, DPDPE is a selective δ-agonist, and U-69,593 is a selective κ-agonist.

Inhibition of G-Protein Coupling

The μ-opioid receptor is a Gi/Go-coupled GPCR. Agonist binding promotes a conformational change in the receptor, leading to the exchange of GDP for GTP on the α-subunit of the associated G-protein. This initiates a signaling cascade. The [³⁵S]GTPγS binding assay is a functional assay that measures this initial step of G-protein activation. As an antagonist, this compound inhibits agonist-stimulated [³⁵S]GTPγS binding.

In the presence of this compound, the dose-response curve for an agonist like morphine is shifted to the right, indicating that a higher concentration of the agonist is required to elicit the same level of G-protein activation. This is a hallmark of competitive antagonism. It has been demonstrated that 10 μM this compound increases the EC₅₀ value of morphine by approximately 500-fold in [³⁵S]GTPγS binding assays.

Downstream Signaling Pathways Modulated by this compound

By blocking the activation of the μ-opioid receptor, this compound prevents the downstream signaling events typically initiated by MOR agonists.

Caption: Signaling pathways downstream of the μ-opioid receptor, which are blocked by this compound.

Adenylyl Cyclase and cAMP

Activation of the Gi/o-coupled MOR by an agonist leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic AMP (cAMP). By preventing agonist binding, this compound blocks this inhibition, thereby maintaining basal or forskolin-stimulated cAMP levels.

Ion Channels

The βγ-subunits of the activated G-protein can directly modulate ion channel activity. They activate G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuron, which reduces its excitability. They also inhibit N-type voltage-gated calcium channels, which reduces neurotransmitter release. This compound's antagonism of the MOR prevents these agonist-induced changes in ion channel activity.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK signaling cascade, including ERK1/2, is also modulated by MOR activation. This pathway is implicated in longer-term cellular changes, such as gene expression and neuroplasticity. The effect of MOR activation on the MAPK pathway can be complex and context-dependent. As an antagonist, this compound would block agonist-induced phosphorylation and activation of components of the MAPK pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key assays used to characterize this compound's mechanism of action.

Radioligand Binding Assay (Competitive)

This protocol is for determining the binding affinity (Ki) of this compound for the μ-opioid receptor.

Caption: Workflow for a competitive radioligand binding assay to determine this compound's affinity.

Methodology:

-

Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes by high-speed centrifugation (e.g., 48,000 x g for 20 min). Wash the membrane pellet by resuspension and recentrifugation. Resuspend the final pellet in assay buffer.

-

Binding Assay: In a 96-well plate, combine the membrane preparation, a fixed concentration of a μ-selective radioligand (e.g., [³H]DAMGO), and a range of concentrations of unlabeled this compound.

-

Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay

This protocol measures the ability of this compound to antagonize agonist-induced G-protein activation.

Caption: Workflow for a [³⁵S]GTPγS binding assay to assess this compound's functional antagonism.

Methodology:

-

Membrane Preparation: Prepare brain membranes as described for the radioligand binding assay.

-

Assay Mixture: In assay buffer (e.g., 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, pH 7.4), combine the membrane preparation, GDP (to ensure binding of [³⁵S]GTPγS is agonist-dependent), varying concentrations of an agonist (e.g., morphine), and a fixed concentration of this compound.

-

Initiation of Reaction: Add [³⁵S]GTPγS to initiate the binding reaction.

-

Incubation: Incubate at 30°C for a defined period (e.g., 60 minutes).

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

-

Washing and Counting: Wash the filters with ice-cold buffer and measure radioactivity as described above.

-

Data Analysis: Plot the agonist concentration-response curves in the absence and presence of this compound. Determine the EC₅₀ values for the agonist under both conditions to quantify the antagonistic effect of this compound.

Conclusion

This compound is a highly selective μ-opioid receptor antagonist that acts via competitive inhibition. Its mechanism of action has been thoroughly characterized through radioligand binding and functional G-protein activation assays. By binding to the MOR without eliciting a response, this compound effectively blocks the actions of MOR agonists and prevents the initiation of downstream signaling cascades, including the inhibition of adenylyl cyclase, modulation of ion channels, and regulation of the MAPK pathway. This high selectivity makes this compound an indispensable pharmacological tool for dissecting the complex physiology and pharmacology of the opioid system, paving the way for the rational design of more specific and effective opioid-based therapeutics.

References

The Discovery and Synthesis of Cyprodime: A Selective μ-Opioid Receptor Antagonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cyprodime, formally known as (-)-N-(cyclopropylmethyl)-4,14-dimethoxymorphinan-6-one, is a potent and highly selective non-peptide antagonist of the μ-opioid receptor.[1] Its selectivity makes it an invaluable pharmacological tool for elucidating the distinct physiological and pathological roles of the μ-opioid receptor in contrast to the δ- and κ-opioid receptors. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, including detailed experimental protocols and a summary of its receptor binding and functional activity data. Furthermore, this document illustrates the key signaling pathways and experimental workflows associated with this compound's mechanism of action.

Discovery and Rationale

The development of selective opioid receptor antagonists has been crucial for advancing our understanding of the complex opioid system. The discovery of this compound was driven by the need for a non-peptide antagonist with high selectivity for the μ-opioid receptor, to allow for the specific investigation of its functions.[2] Prior to the development of this compound, widely used antagonists like naloxone (B1662785) and naltrexone (B1662487) exhibited affinity for all three major opioid receptor subtypes (μ, δ, and κ), complicating the interpretation of experimental results.

The rationale behind this compound's design stemmed from structure-activity relationship (SAR) studies of morphinan-based compounds. It was observed that the N-substituent on the morphinan (B1239233) skeleton plays a critical role in determining agonist versus antagonist activity. The replacement of the N-methyl group, typically associated with agonist activity, with a cyclopropylmethyl group often imparts antagonist properties.[3] The synthesis and subsequent biological evaluation of this compound confirmed its potent and selective μ-opioid receptor antagonist profile.[1]

Data Presentation: Receptor Binding Affinity and Functional Activity

The selectivity of this compound for the μ-opioid receptor is quantitatively demonstrated through competitive binding assays. The inhibition constant (Ki) represents the concentration of the ligand required to occupy 50% of the receptors in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

| Ligand | μ-Opioid Receptor Ki (nM) | δ-Opioid Receptor Ki (nM) | κ-Opioid Receptor Ki (nM) | Selectivity (μ vs. δ) | Selectivity (μ vs. κ) |

| This compound | 3.8 ± 0.18[2] | 1551 | 6108 | ~408 | ~1607 |

Table 1: Opioid Receptor Binding Affinities of this compound. Data presented as mean ± SEM.

Functional assays, such as the [³⁵S]GTPγS binding assay, are used to determine the efficacy of a ligand. As an antagonist, this compound does not stimulate G-protein activation on its own but competitively inhibits agonist-induced activation.

| Experiment | Agonist | This compound Concentration | Effect on Agonist EC50 |

| [³⁵S]GTPγS Binding Assay | Morphine | 10 µM | ~500-fold increase |

Table 2: Functional Antagonism of this compound in [³⁵S]GTPγS Binding Assay.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is achieved through a two-step process starting from 4,14-dimethoxy-N-methylmorphinan-6-one. The following protocol is a representative synthesis based on established methods for N-demethylation and N-alkylation of morphinans.

Step 1: N-Demethylation of 4,14-dimethoxy-N-methylmorphinan-6-one

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4,14-dimethoxy-N-methylmorphinan-6-one in a suitable solvent such as chloroform.

-

Reagent Addition: Add cyanogen (B1215507) bromide (BrCN) to the solution. The reaction is typically performed in a 1:1 molar ratio.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and remove the solvent under reduced pressure. The resulting N-cyano-normorphinan intermediate is then hydrolyzed.

-

Hydrolysis: Treat the crude intermediate with an acidic solution (e.g., 6% HCl) and heat to reflux for several hours to yield the N-nor derivative, 4,14-dimethoxymorphinan-6-one.

-

Purification: Neutralize the reaction mixture and extract the product with an organic solvent. The organic layers are combined, dried, and the solvent is evaporated. The crude product is purified by column chromatography.

Step 2: N-Alkylation with Cyclopropylmethyl Bromide

-

Reaction Setup: Dissolve the purified 4,14-dimethoxymorphinan-6-one in an appropriate solvent like dimethylformamide (DMF) in a reaction flask.

-

Base and Reagent Addition: Add a base, such as sodium bicarbonate (NaHCO₃), to the solution, followed by the addition of cyclopropylmethyl bromide.

-

Reaction: Heat the mixture and stir for several hours. Monitor the reaction by TLC.

-

Work-up: After the reaction is complete, cool the mixture and add water. Extract the product with an organic solvent.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The final product, this compound, is purified by column chromatography or recrystallization.

Opioid Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the μ-opioid receptor.

-

Membrane Preparation: Prepare crude membrane fractions from rat brain tissue or cells expressing the μ-opioid receptor. Homogenize the tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.

-

Assay Setup: In a 96-well plate, add the following components in order:

-

Assay buffer (50 mM Tris-HCl, pH 7.4).

-

A fixed concentration of a radiolabeled μ-opioid receptor ligand (e.g., [³H]DAMGO).

-

Increasing concentrations of this compound or a reference compound.

-

Membrane preparation (typically 100-200 µg of protein per well).

-

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach binding equilibrium.

-

Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50 value). The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay

This functional assay measures the ability of this compound to antagonize agonist-stimulated G-protein activation.

-

Membrane Preparation: Prepare membranes from cells expressing the μ-opioid receptor and the relevant G-proteins as described for the binding assay.

-

Assay Setup: In a 96-well plate, add the following components:

-

Assay buffer containing GDP (e.g., 10 µM).

-

A fixed concentration of a μ-opioid receptor agonist (e.g., morphine or DAMGO).

-

Increasing concentrations of this compound.

-

Membrane preparation.

-

-

Pre-incubation: Pre-incubate the plate at 30°C for a short period (e.g., 15 minutes).

-

Initiation of Reaction: Initiate the reaction by adding [³⁵S]GTPγS to each well.

-

Incubation: Incubate the plate at 30°C for a defined time (e.g., 60 minutes).

-

Termination and Filtration: Terminate the reaction by rapid filtration through filter plates.

-

Washing: Wash the filters with ice-cold buffer.

-

Detection: Dry the filter plate and measure the radioactivity using a microplate scintillation counter.

-

Data Analysis: Plot the agonist-stimulated [³⁵S]GTPγS binding as a function of this compound concentration to determine the IC50 value for the antagonism.

Visualizations

Signaling Pathway of μ-Opioid Receptor Antagonism by this compound

Caption: Antagonistic action of this compound at the μ-opioid receptor.

Experimental Workflow for this compound Synthesis

Caption: Synthetic workflow for the preparation of this compound.

Logical Relationship in Competitive Binding Assay

Caption: Principle of the competitive opioid receptor binding assay.

References

- 1. Synthesis and biological evaluation of 14-alkoxymorphinans. 2. (-)-N-(cyclopropylmethyl)-4,14-dimethoxymorphinan-6-one, a selective mu opioid receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mu-opioid receptor specific antagonist this compound: characterization by in vitro radioligand and [35S]GTPgammaS binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sciencemadness.org [sciencemadness.org]

In-Depth Pharmacological Profile of Cyprodime: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyprodime, chemically known as N-cyclopropylmethyl-4,14-dimethoxy-morphinan-6-one, is a potent and highly selective non-peptide antagonist of the μ-opioid receptor (MOR). Its selectivity makes it an invaluable pharmacological tool for elucidating the distinct physiological and pathological roles of the μ-opioid system, separate from the δ- and κ-opioid receptors. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, receptor binding affinity, in vitro functional antagonism, and in vivo effects in various preclinical models. Detailed experimental protocols for key assays and visualizations of relevant biological pathways are also presented to facilitate further research and drug development efforts.

Introduction

The opioid system, comprising the μ (mu), δ (delta), and κ (kappa) opioid receptors, is a critical modulator of numerous physiological processes, most notably pain, reward, and mood. The development of receptor-selective ligands has been instrumental in dissecting the specific functions of each receptor subtype. This compound has emerged as a key research tool due to its high selectivity as a μ-opioid receptor antagonist.[1] Unlike non-selective antagonists such as naloxone, which block multiple opioid receptor types, this compound allows for the specific investigation of μ-opioid receptor-mediated pathways.[2] This guide aims to provide a detailed technical overview of the pharmacological characteristics of this compound.

Mechanism of Action

This compound functions as a competitive antagonist at the μ-opioid receptor. By binding to the receptor, it blocks the binding of endogenous and exogenous μ-opioid agonists, thereby inhibiting the initiation of the downstream signaling cascade. The μ-opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins (Gi/o). Agonist binding typically leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity, resulting in reduced neuronal excitability. As an antagonist, this compound prevents these effects by occupying the receptor's binding site without activating it.

Receptor Binding Affinity

Radioligand binding assays have been employed to determine the affinity of this compound for the μ, δ, and κ opioid receptors. These studies consistently demonstrate a high and selective affinity of this compound for the μ-opioid receptor.

| Receptor Subtype | Ligand | Preparation | Kᵢ (nM) | KᏧ (nM) | Bₘₐₓ (fmol/mg protein) | Reference |

| μ (mu) | [³H]DAMGO | Rat brain membranes | Low nanomolar range | - | - | [1] |

| μ (mu) | - | - | 5.4 | - | - | [3] |

| δ (delta) | [³H]DPDPE | Rat brain membranes | Several orders of magnitude less than μ | - | - | [1] |

| δ (delta) | - | - | 244.6 | - | - | |

| κ (kappa) | [³H]U69,593 | Rat brain membranes | Several orders of magnitude less than μ | - | - | |

| κ (kappa) | - | - | 2187 | - | - | |

| μ (mu) | [³H]this compound | Rat brain membranes | - | 3.8 ± 0.18 | 87.1 ± 4.83 |

In Vitro Functional Antagonism

The antagonistic properties of this compound have been functionally characterized using assays that measure the downstream consequences of receptor activation, such as guanosine (B1672433) 5'-O-(3-[³⁵S]thio)triphosphate ([³⁵S]GTPγS) binding.

[³⁵S]GTPγS Binding Assay

In the presence of a μ-opioid agonist like morphine, the μ-opioid receptor promotes the binding of [³⁵S]GTPγS to G-proteins. This compound has been shown to potently inhibit this agonist-stimulated [³⁵S]GTPγS binding.

| Agonist | This compound Concentration | Effect on Agonist EC₅₀ | Reference |

| Morphine | 10 µM | ~500-fold increase |

This demonstrates that this compound effectively antagonizes the functional coupling of the μ-opioid receptor to its G-protein.

In Vivo Pharmacology

Preclinical studies in animal models have investigated the in vivo effects of this compound in various physiological and pathological contexts.

Effects on Levodopa-Induced Dyskinesia

In a primate model of Parkinson's disease (MPTP-lesioned marmosets), co-administration of this compound with levodopa (B1675098) resulted in a significant decrease in dyskinesia without compromising the anti-parkinsonian effects of levodopa. This suggests a potential therapeutic application for μ-opioid receptor antagonists in managing the side effects of dopamine (B1211576) replacement therapy.

Effects on Seizure Threshold

In mice, this compound has been shown to increase the electroshock seizure threshold at doses that block μ-receptors. This effect is modest compared to standard anticonvulsant drugs like phenytoin. These findings suggest a role for the endogenous opioid system in the modulation of seizure activity.

Effects on Social Behavior

In adolescent male mice, administration of this compound (1 mg/kg, i.p.) before a social conditioned place preference (sCPP) post-test significantly increased the preference for the social-conditioned context in early adolescence. This suggests that the μ-opioid system is involved in modulating the rewarding aspects of social interaction during development.

Pharmacokinetics (ADME)

Currently, there is a lack of publicly available data on the absorption, distribution, metabolism, and excretion (ADME) of this compound. Further studies are required to characterize its pharmacokinetic profile.

Clinical Studies

To date, there is no evidence of clinical trials involving this compound in humans. Its use has been confined to preclinical research as a pharmacological tool.

Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

Objective: To determine the binding affinity (Kᵢ) of this compound for opioid receptors.

Materials:

-

Rat brain membranes (or cell membranes expressing the opioid receptor of interest)

-

Radioligands: [³H]DAMGO (μ-selective), [³H]DPDPE (δ-selective), [³H]U69,593 (κ-selective)

-

This compound

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Non-specific binding control (e.g., 10 µM Naloxone)

-

Glass fiber filters

-

Scintillation counter and fluid

Procedure:

-

Prepare a series of dilutions of this compound.

-

In a microplate, incubate a fixed concentration of the radioligand with the brain membranes in the presence of varying concentrations of this compound.

-

Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + excess non-labeled ligand like naloxone).

-

Incubate at a specified temperature for a set time to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ value of this compound (the concentration that inhibits 50% of specific binding) by non-linear regression analysis of the competition curve.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/KᏧ), where [L] is the concentration of the radioligand and KᏧ is its dissociation constant.

[³⁵S]GTPγS Functional Assay

Objective: To assess the functional antagonist activity of this compound at the μ-opioid receptor.

Materials:

-

Cell membranes expressing the μ-opioid receptor

-

[³⁵S]GTPγS

-

μ-opioid agonist (e.g., Morphine or DAMGO)

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)

-

GDP

-

Glass fiber filters

-

Scintillation counter and fluid

Procedure:

-

Pre-incubate the cell membranes with varying concentrations of this compound.

-

Add a fixed concentration of the μ-opioid agonist to stimulate the receptor.

-

Add [³⁵S]GTPγS and GDP to the reaction mixture.

-

Incubate at 30°C for a specified time.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Analyze the data to determine the ability of this compound to inhibit agonist-stimulated [³⁵S]GTPγS binding, often by observing a rightward shift in the agonist's dose-response curve and calculating the antagonist's apparent affinity (pA₂ value).

In Vivo Social Conditioned Place Preference (sCPP) in Mice

Objective: To evaluate the effect of this compound on the rewarding properties of social interaction.

Procedure:

-

Habituation: Handle the mice for several days before the experiment.

-

Pre-test (Day 1): Place each mouse in a two-chamber apparatus with distinct visual and tactile cues in each chamber and allow free exploration for a set time (e.g., 15-30 minutes) to determine baseline preference.

-

Conditioning (Days 2-3):

-

On one day, confine the mouse to one chamber with its cage mates (social conditioning).

-

On the other day, confine the mouse to the other chamber in isolation. The order of conditioning is counterbalanced across animals.

-

-

Post-test (Day 4): Administer this compound (e.g., 1 mg/kg, i.p.) or vehicle a set time before the test (e.g., 60 minutes). Place the mouse back in the apparatus and allow it to freely explore both chambers. Record the time spent in each chamber.

-

Analysis: Compare the time spent in the socially-paired chamber during the post-test between the this compound-treated and vehicle-treated groups. An increase in time spent in the socially-paired chamber suggests a modulation of social reward.

In Vivo Electroshock Seizure Threshold Test in Mice

Objective: To determine the effect of this compound on seizure susceptibility.

Procedure:

-

Administer varying doses of this compound (e.g., 1, 3, 10, 30 mg/kg, i.p.) or vehicle to different groups of mice.

-

At the time of expected peak effect, deliver a brief electrical stimulus via corneal or ear electrodes.

-

The intensity of the current is gradually increased until a tonic hindlimb extension seizure is observed.

-

The current intensity required to elicit the seizure is recorded as the seizure threshold.

-

Compare the seizure thresholds between the this compound-treated and vehicle-treated groups to determine if the compound has anticonvulsant or proconvulsant effects.

Mandatory Visualizations

Conclusion

This compound is a highly selective and potent μ-opioid receptor antagonist that serves as a critical tool in opioid research. Its pharmacological profile, characterized by high affinity for the μ-opioid receptor and effective in vitro and in vivo antagonism, allows for the precise dissection of μ-opioid receptor-mediated effects. While its therapeutic potential remains to be explored, particularly in areas such as the management of levodopa-induced dyskinesia, its primary value currently lies in its utility as a research compound. Further investigation into its pharmacokinetic properties is warranted to fully understand its disposition in biological systems.

References

- 1. Mu-opioid receptor specific antagonist this compound: characterization by in vitro radioligand and [35S]GTPgammaS binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Establishment of a social conditioned place preference paradigm for the study of social reward in female mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound hydrochloride | mu Opioid Receptor Antagonists: R&D Systems [rndsystems.com]

A Technical Guide to Cyprodime: A Selective Tool for Opioid Receptor Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyprodime, or N-cyclopropylmethyl-4,14-dimethoxy-morphinan-6-one, is a potent and highly selective non-peptide antagonist of the μ-opioid receptor (MOR).[1] Unlike broad-spectrum opioid antagonists such as naloxone, which block μ, δ (DOR), and κ (KOR) opioid receptors, this compound's specificity for the MOR makes it an invaluable pharmacological tool.[2][3] Its ability to selectively inhibit MOR-mediated signaling allows researchers to isolate and investigate the distinct physiological and pathological roles of the δ- and κ-opioid receptor systems.[2] This guide provides a comprehensive overview of this compound's properties, mechanism of action, and its application in studying opioid receptor function, complete with quantitative data and detailed experimental protocols.

Chemical and Physical Properties

This compound is a morphinan (B1239233) derivative with distinct chemical characteristics that contribute to its pharmacological profile.[2]

| Property | Value | Reference |

| IUPAC Name | (1R,9R,10S)-17-(cyclopropylmethyl)-3,10-dimethoxy-17-azatetracyclo[7.5.3.0¹,¹⁰.0²,⁷]heptadeca-2(7),3,5-trien-13-one | |

| Molecular Formula | C₂₂H₂₉NO₃ | |

| Molecular Weight | 355.47 g/mol | |

| CAS Number | 118111-54-9 | |

| Synonyms | N-(cyclopropylmethyl)-4,14-dimethoxymorphinan-6-one | |

| Solubility | Soluble to 100 mM in DMSO and ethanol (B145695) (as hydrochloride salt) |

Mechanism of Action: Selective μ-Opioid Receptor Antagonism

This compound functions as a competitive antagonist at the μ-opioid receptor. It binds to the receptor with high affinity but does not elicit the conformational change required for G-protein activation. By occupying the binding site, this compound effectively blocks endogenous opioid peptides (e.g., endorphins) and exogenous agonists (e.g., morphine) from activating the receptor and initiating downstream signaling cascades. This blockade prevents the typical effects associated with MOR activation, such as analgesia, euphoria, and respiratory depression.

Pharmacological Data

This compound's high selectivity for the μ-opioid receptor over δ- and κ-opioid receptors is evident in its binding affinity and functional antagonism data.

Table 4.1: Opioid Receptor Binding Affinity of this compound

Binding affinity is typically expressed as the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors. A lower Ki value indicates higher binding affinity.

| Receptor Subtype | Ki (nM) | Selectivity Ratio (δ/μ) | Selectivity Ratio (κ/μ) | Reference |

| μ-Opioid (MOR) | 5.4 | - | - | |

| δ-Opioid (DOR) | 244.6 | ~45x | - | |

| κ-Opioid (KOR) | 2187 | - | ~405x |

Table 4.2: Functional Antagonism Data for this compound

Functional assays measure the ability of an antagonist to inhibit the action of an agonist. The data below illustrates this compound's capacity to block morphine-induced G-protein activation.

| Assay Type | Agonist | Effect of this compound (10 µM) | Reference |

| [³⁵S]GTPγS Binding | Morphine | ~500-fold increase in Morphine EC₅₀ |

Experimental Protocols

This compound is utilized in various in vitro assays to characterize opioid receptor function. Below are detailed methodologies for key experiments.

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the binding affinity (Ki) of this compound for the μ-opioid receptor by measuring its ability to compete with a radiolabeled ligand.

Methodology:

-

Membrane Preparation: Homogenize rat brain tissue or cells expressing the human μ-opioid receptor in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate and resuspend the pellet (membrane fraction) in the assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a radiolabeled MOR-selective agonist (e.g., [³H]DAMGO), and a range of concentrations of this compound.

-

Incubation: Incubate the plates to allow the binding reaction to reach equilibrium (e.g., 60 minutes at 25°C).

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. Wash the filters quickly with ice-cold buffer to remove non-specifically bound radioactivity.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and quantify the amount of bound radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of inhibition of radioligand binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the opioid receptor. As an antagonist, this compound will inhibit agonist-stimulated binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

Methodology:

-

Membrane Preparation: Use membranes from cells expressing the μ-opioid receptor as described in the binding assay protocol.

-

Assay Setup: In a 96-well plate, add assay buffer (containing MgCl₂, NaCl, and GDP), cell membranes, a fixed concentration of an agonist (e.g., morphine or DAMGO), and varying concentrations of this compound.

-

Reaction Initiation: Add [³⁵S]GTPγS to all wells to start the reaction.

-

Incubation: Incubate the plate (e.g., 60 minutes at 30°C) to allow for G-protein activation and [³⁵S]GTPγS binding.

-

Filtration and Quantification: Terminate the reaction and quantify bound radioactivity as described in the radioligand binding protocol.

-

Data Analysis: Generate concentration-response curves for the agonist in the presence and absence of this compound. The antagonistic effect of this compound will be observed as a rightward shift in the agonist's concentration-response curve, allowing for the calculation of its functional potency (e.g., pA₂ value or Ke).

μ-Opioid Receptor Signaling Pathway

The μ-opioid receptor is a class A G-protein coupled receptor (GPCR) that primarily couples to inhibitory Gi/o proteins. Agonist binding triggers a cascade of intracellular events. This compound blocks the initiation of this entire pathway at the receptor level.

Pathway Description:

-

Receptor Activation: An agonist binds to the MOR.

-

G-Protein Coupling: The activated MOR catalyzes the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein, causing the dissociation of the Gαi/o and Gβγ subunits.

-

Effector Modulation:

-

Gαi/o: The Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Gβγ: The Gβγ dimer directly modulates ion channels. It inhibits voltage-gated Ca²⁺ channels (reducing neurotransmitter release) and activates G-protein-coupled inwardly rectifying K⁺ channels (causing hyperpolarization and reducing neuronal excitability).

-

-

This compound's Role: By competitively binding to the MOR, this compound prevents the initial agonist binding step, thereby inhibiting all subsequent downstream signaling events.

Summary and Conclusion

This compound is a cornerstone tool for opioid pharmacology research. Its high selectivity as a μ-opioid receptor antagonist provides a means to dissect the complex opioid system with precision. By effectively "silencing" the MOR, this compound enables the unambiguous study of δ- and κ-opioid receptor functions in vitro and in vivo. The quantitative data and experimental protocols presented in this guide underscore its utility and provide a framework for its application in drug discovery and neuroscience research. The continued use of selective agents like this compound will be critical in developing novel analgesics with improved side-effect profiles and in furthering our understanding of opioid-related neurological processes.

References

The Role of Cyprodime in Elucidating Mu-Opioid Receptor Function: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

The mu-opioid receptor (MOR) remains a critical target for pain management and a key area of research in addiction and other neurological disorders. Understanding the intricate mechanisms of MOR signaling is paramount for the development of novel therapeutics with improved efficacy and safety profiles. Selective antagonists are indispensable tools in this endeavor, allowing for the precise dissection of receptor function. This technical guide focuses on Cyprodime, a potent and selective non-peptide MOR antagonist. We provide a comprehensive overview of its pharmacological properties, detailed experimental protocols for its use in characterizing MORs, and a summary of its utility in investigating MOR signaling pathways. This document is intended to serve as a valuable resource for researchers utilizing this compound to advance our understanding of mu-opioid receptor biology.

Introduction to this compound

This compound, with the chemical name N-cyclopropylmethyl-4,14-dimethoxy-morphinan-6-one, is a highly selective antagonist for the mu-opioid receptor.[1] Its non-peptide nature confers favorable pharmacokinetic properties for both in vitro and in vivo studies. The high selectivity of this compound for the MOR over delta (DOR) and kappa (KOR) opioid receptors makes it a superior tool for isolating and studying MOR-specific effects, minimizing the confounding variables associated with non-selective antagonists like naloxone.[1][2] This selectivity has been demonstrated in various bioassays and binding studies, establishing this compound as a gold-standard research tool in opioid pharmacology.[1]

Quantitative Pharmacological Profile of this compound

The precise quantification of this compound's interaction with opioid receptors is crucial for designing and interpreting experiments. The following tables summarize key quantitative data from radioligand binding and functional assays.

Table 1: Opioid Receptor Binding Affinity of this compound

| Receptor Subtype | Radioligand | Preparation | Kᵢ (nM) | Reference |

| Mu (µ) | [³H]DAMGO | Rat brain membranes | Low nanomolar range | [1] |

| Delta (δ) | [³H]DPDPE | Rat brain membranes | Several orders of magnitude higher than µ | |

| Kappa (κ) | [³H]U69,593 | Rat brain membranes | Several orders of magnitude higher than µ |

Table 2: Radioligand Binding Parameters of [³H]this compound

| Parameter | Value | Preparation | Reference |

| Kₔ (nM) | 3.8 ± 0.18 | Rat brain membranes | |

| Bₘₐₓ (fmol/mg protein) | 87.1 ± 4.83 | Rat brain membranes |

Table 3: Functional Antagonism of this compound at the Mu-Opioid Receptor

| Assay | Agonist | Effect of this compound (10 µM) | Reference |

| [³⁵S]GTPγS Binding | Morphine | ~500-fold increase in Morphine EC₅₀ |

Experimental Protocols

Detailed and standardized methodologies are essential for reproducible research. This section provides comprehensive protocols for key in vitro assays used to characterize the interaction of this compound with mu-opioid receptors.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of this compound for the mu-opioid receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Cell membranes expressing mu-opioid receptors (e.g., from rat brain or CHO-K1 cells stably expressing the human MOR)

-

[³H]DAMGO (a selective mu-opioid agonist radioligand)

-

This compound

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4, containing 0.1% BSA

-

96-well filter plates (e.g., Millipore Multiscreen)

-

Scintillation fluid

-

Microplate scintillation counter

Procedure:

-

Membrane Preparation: Thaw the cell membranes on ice. Homogenize the membranes in assay buffer and centrifuge at 20,000 x g for 20 minutes at 4°C. Resuspend the pellet in fresh assay buffer to a final protein concentration of 100-200 µg/mL.

-

Assay Setup: In a 96-well plate, add the following in a final volume of 200 µL:

-

50 µL of assay buffer (for total binding) or a non-labeled ligand (e.g., 10 µM naloxone) for non-specific binding.

-

50 µL of varying concentrations of this compound.

-

50 µL of [³H]DAMGO (at a concentration close to its Kₔ, typically 1-2 nM).

-

50 µL of the membrane suspension.

-

-

Incubation: Incubate the plate at 25°C for 60 minutes with gentle shaking.

-

Filtration: Terminate the incubation by rapid filtration through the 96-well filter plate using a cell harvester. Wash the filters three times with 200 µL of ice-cold wash buffer.

-

Scintillation Counting: Dry the filter plate, add 50 µL of scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value of this compound from the competition curve and calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the mu-opioid receptor. As an antagonist, this compound will inhibit agonist-stimulated [³⁵S]GTPγS binding.

Materials:

-

Cell membranes expressing mu-opioid receptors.

-

[³⁵S]GTPγS

-

GDP

-

A mu-opioid agonist (e.g., DAMGO or morphine)

-

This compound

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.

-

96-well filter plates

-

Scintillation fluid

-

Microplate scintillation counter

Procedure:

-

Membrane Preparation: Prepare membranes as described in the radioligand binding assay protocol.

-

Assay Setup: In a 96-well plate, add the following in a final volume of 200 µL:

-

50 µL of assay buffer containing GDP (final concentration 10 µM).

-

50 µL of varying concentrations of this compound.

-

50 µL of the mu-opioid agonist (at a concentration that elicits a submaximal response, e.g., its EC₈₀).

-

50 µL of the membrane suspension.

-

-

Pre-incubation: Pre-incubate the plate at 30°C for 15 minutes.

-

Initiation of Reaction: Add 50 µL of [³⁵S]GTPγS (final concentration 0.1 nM) to each well to start the reaction.

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.

-

Filtration and Counting: Terminate the reaction and count radioactivity as described in the radioligand binding assay protocol.

-

Data Analysis: Determine the ability of this compound to inhibit agonist-stimulated [³⁵S]GTPγS binding. This is often expressed as a rightward shift in the agonist's dose-response curve, from which a functional antagonist constant (Kₑ) can be calculated.

Visualizing Mu-Opioid Receptor Signaling and Experimental Workflows

Understanding the underlying molecular pathways and experimental designs is facilitated by clear visualizations. The following diagrams, generated using the DOT language, illustrate key concepts.

Mu-Opioid Receptor Signaling Pathway

Activation of the mu-opioid receptor by an agonist triggers a cascade of intracellular events. This compound, as an antagonist, blocks these downstream effects.

Caption: Mu-opioid receptor signaling cascade and the inhibitory action of this compound.

Experimental Workflow for Radioligand Binding Assay

The following diagram outlines the key steps in performing a competitive radioligand binding assay to determine the affinity of this compound.

Caption: Workflow for a competitive radioligand binding assay.

Experimental Workflow for [³⁵S]GTPγS Binding Assay

This diagram illustrates the procedure for a [³⁵S]GTPγS binding assay to assess the functional antagonism of this compound.

Caption: Workflow for a [³⁵S]GTPγS functional assay.

Conclusion

This compound stands out as an invaluable pharmacological tool for the investigation of mu-opioid receptor function. Its high selectivity allows for the precise dissection of MOR-mediated signaling pathways, both in vitro and in vivo. The data and protocols presented in this technical guide provide a solid foundation for researchers to effectively utilize this compound in their studies. By employing these standardized methods, the scientific community can continue to unravel the complexities of the mu-opioid system, paving the way for the development of safer and more effective opioid-based therapies.

References

Cyprodime Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyprodime hydrochloride is a potent and selective μ-opioid receptor (MOR) antagonist. This document provides a comprehensive overview of its fundamental chemical, physical, and pharmacological properties. Detailed summaries of its binding affinities, in vitro functional activity, and in vivo effects are presented. Standardized experimental protocols for key assays used in its characterization are also described. This guide is intended to serve as a technical resource for researchers and professionals engaged in drug discovery and development, particularly in the fields of neuroscience and pharmacology.

Core Physicochemical Properties

This compound hydrochloride is a synthetic morphinan (B1239233) derivative. Its core properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | 17-(Cyclopropylmethyl)-4,14-dimethoxymorphinan-6-one hydrochloride | [1] |

| Molecular Formula | C₂₂H₂₉NO₃·HCl | [2] |

| Molecular Weight | 391.93 g/mol | [2] |

| CAS Number | 2387505-50-0 | [2] |

| Purity | ≥98% | [2] |

| Appearance | White to off-white solid | |

| Solubility | Soluble to 100 mM in DMSO and 100 mM in ethanol. | |

| Storage | Desiccate at +4°C |

Pharmacological Profile: A Selective μ-Opioid Receptor Antagonist

This compound's primary mechanism of action is the selective blockade of the μ-opioid receptor. This selectivity is crucial for its use as a research tool to dissect the roles of different opioid receptor subtypes in various physiological and pathological processes.

Receptor Binding Affinity

The affinity of this compound for the three main opioid receptor subtypes (μ, δ, and κ) has been determined through competitive radioligand binding assays. The inhibition constants (Ki) demonstrate its high selectivity for the μ-opioid receptor.

| Receptor Subtype | Inhibition Constant (Ki) | Reference |

| μ-opioid receptor (MOR) | 5.4 nM | |

| δ-opioid receptor (DOR) | 244.6 nM | |

| κ-opioid receptor (KOR) | 2187 nM |

Signaling Pathway

As an antagonist, this compound binds to the μ-opioid receptor but does not activate it. Instead, it blocks the binding of endogenous and exogenous agonists, thereby preventing the initiation of the downstream signaling cascade. The canonical signaling pathway of an opioid agonist at the μ-opioid receptor, which is inhibited by this compound, is depicted below.

μ-Opioid Receptor Signaling Pathway Antagonized by this compound.

In Vivo Applications and Observations

This compound has been utilized in various in vivo models to investigate the role of the μ-opioid system.

Effects on Levodopa-Induced Dyskinesia

In a primate model of Parkinson's disease, this compound has been shown to reduce levodopa-induced dyskinesia, suggesting a role for the μ-opioid system in the motor complications associated with long-term dopamine (B1211576) replacement therapy.

Antidepressant-like Effects

Studies in rodent models have indicated that this compound may possess antidepressant-like properties. For instance, in the forced swimming test in mice, administration of this compound hydrochloride (10 mg/kg, i.p.) significantly increased the immobility time.

Experimental Protocols

The following sections provide an overview of the methodologies for key experiments used to characterize this compound hydrochloride.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

-

Membrane Preparation: Cell membranes expressing the opioid receptor of interest are prepared.

-

Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [³H]-DAMGO for MOR) and varying concentrations of the unlabeled test compound (this compound).

-

Separation: The bound and free radioligand are separated by rapid filtration.

-

Detection: The amount of radioactivity bound to the filters is quantified using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

Workflow for Radioligand Binding Assay.

[³⁵S]GTPγS Binding Assay

This functional assay measures the ability of a compound to activate G protein-coupled receptors. As an antagonist, this compound would be tested for its ability to inhibit agonist-stimulated [³⁵S]GTPγS binding.

-

Membrane Preparation: Prepare cell membranes containing the μ-opioid receptor.

-

Incubation: Incubate the membranes with a known MOR agonist (e.g., DAMGO), varying concentrations of this compound, and [³⁵S]GTPγS.

-

Separation: Separate bound from free [³⁵S]GTPγS via filtration.

-

Detection: Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.

-

Data Analysis: Determine the extent to which this compound inhibits the agonist-induced increase in [³⁵S]GTPγS binding.

Workflow for [³⁵S]GTPγS Binding Assay.

Forced Swimming Test (FST)

This is a behavioral test in rodents used to screen for antidepressant-like activity.

-

Apparatus: A cylindrical container filled with water (23-25°C) to a depth where the animal cannot touch the bottom.

-

Acclimation: A pre-test session is often conducted 24 hours before the actual test.

-

Test Session: The animal is placed in the water for a set period (e.g., 6 minutes).

-

Behavioral Scoring: The duration of immobility (floating with only movements necessary to keep the head above water) is recorded, typically during the last 4 minutes of the test.

-

Data Analysis: The immobility time of the drug-treated group is compared to that of a vehicle-treated control group.

Conclusion

This compound hydrochloride is a valuable pharmacological tool due to its high selectivity as a μ-opioid receptor antagonist. Its well-defined physicochemical and pharmacological properties make it an ideal candidate for in vitro and in vivo studies aimed at elucidating the role of the μ-opioid system in health and disease. The experimental protocols outlined in this guide provide a foundation for the further investigation and application of this important research compound.

References

Understanding Cyprodime's Selectivity for Mu-Opioid Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyprodime, or N-cyclopropylmethyl-4,14-dimethoxy-morphinan-6-one, is a non-peptide opioid antagonist renowned for its high selectivity for the mu (µ) opioid receptor. This selectivity makes it an invaluable tool in opioid research, enabling the precise investigation of mu-opioid receptor-mediated mechanisms of action. This technical guide provides an in-depth overview of the quantitative data, experimental protocols, and signaling pathways that elucidate this compound's mu-receptor selectivity.

Quantitative Data on Receptor Selectivity

The selectivity of this compound for the mu-opioid receptor has been quantified through various in vitro assays, primarily radioligand binding and functional assays. The data consistently demonstrates a significantly higher affinity and antagonist potency at the mu-receptor compared to the delta (δ) and kappa (κ) opioid receptors.

Radioligand Binding Assays

Radioligand binding assays are crucial for determining the affinity of a compound for a specific receptor. In the case of this compound, these assays have been performed using membranes from rat brains, which endogenously express opioid receptors.

Table 1: Binding Affinity of Tritiated this compound at Mu-Opioid Receptors in Rat Brain Membranes

| Parameter | Value |

| Kd (dissociation constant) | 3.8 ± 0.18 nM |

| Bmax (receptor density) | 87.1 ± 4.83 fmol/mg protein |

Data from Marki et al., 1999.[1]

Competition studies further highlight this compound's selectivity. In these experiments, this compound's ability to displace specific radioligands for mu, delta, and kappa receptors is measured.

Table 2: Inhibition Constants (Ki) of this compound in Competition Binding Assays

| Radioligand | Receptor Selectivity | Ki of this compound |

| [D-Ala2,N-MePhe4,Gly5-ol]enkephalin (DAMGO) | Mu (µ) | Low nanomolar range |

| [D-Pen2, D-Pen5]enkephalin (DPDPE) | Delta (δ) | Several orders of magnitude higher than for mu |

| U69,593 | Kappa (κ) | Several orders of magnitude higher than for mu |

Data from Marki et al., 1999.[1]

Functional Assays

Functional assays, such as the [35S]GTPγS binding assay, measure the effect of a compound on receptor-mediated G-protein activation. As an antagonist, this compound's potency is determined by its ability to inhibit agonist-stimulated G-protein activation.

Table 3: Functional Antagonism of this compound in Morphine-Stimulated [35S]GTPγS Binding

| Agonist | Concentration of this compound | Fold Increase in Morphine EC50 |

| Morphine | 10 µM | ~500-fold |

Data from Marki et al., 1999.[1]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following are the core experimental protocols used to characterize this compound's selectivity for the mu-opioid receptor.

Radioligand Binding Assay Protocol

This protocol outlines the steps for a competitive radioligand binding assay to determine the Ki of this compound.

-

Membrane Preparation:

-

Homogenize rat brain tissue in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the crude membrane fraction.

-

Resuspend the membrane pellet in a fresh assay buffer and determine the protein concentration using a standard method like the Bradford assay.

-

-

Assay Setup:

-

In a 96-well plate, combine the following in order:

-

Assay buffer.

-

Increasing concentrations of unlabeled this compound.

-

A fixed concentration of a mu-selective radioligand (e.g., [3H]DAMGO) at a concentration close to its Kd.

-

The prepared membrane suspension.

-

-

Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand, e.g., naloxone).

-

-

Incubation:

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Filtration and Scintillation Counting:

-

Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials with a scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the specific binding as a function of the logarithm of this compound concentration to generate a competition curve.

-

Determine the IC50 (the concentration of this compound that inhibits 50% of specific binding) from the curve.

-

Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

[35S]GTPγS Binding Assay Protocol

This protocol describes a functional assay to measure this compound's antagonist activity.

-

Membrane Preparation:

-

Follow the same procedure as for the radioligand binding assay to obtain a crude membrane fraction from rat brain tissue.

-

-

Assay Setup:

-

In a 96-well plate, add the following components in order:

-

Assay buffer containing MgCl2 and NaCl.

-

A fixed concentration of this compound or vehicle control.

-

Increasing concentrations of a mu-opioid agonist (e.g., morphine).

-

The prepared membrane suspension.

-

GDP (to ensure the G-proteins are in their inactive, GDP-bound state).

-

-

Include control wells for basal binding (no agonist) and non-specific binding (excess unlabeled GTPγS).

-

-

Pre-incubation:

-

Pre-incubate the plate at 30°C for a short period (e.g., 15 minutes).

-

-

Initiation of Reaction:

-

Add [35S]GTPγS to each well to initiate the binding reaction.

-

-

Incubation:

-

Incubate the plate at 30°C for a defined time (e.g., 60 minutes) to allow for agonist-stimulated [35S]GTPγS binding.

-

-

Termination and Filtration:

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer.

-

-

Scintillation Counting:

-

Measure the radioactivity on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the agonist-stimulated [35S]GTPγS binding by subtracting the basal binding.

-

Plot the stimulated binding as a function of the logarithm of the agonist concentration in the presence and absence of this compound.

-

Determine the EC50 of the agonist in both conditions. The shift in the EC50 value in the presence of this compound indicates its antagonist potency.

-

Visualizations

Experimental Workflow

Caption: Workflow for determining this compound's mu-receptor selectivity.

Mu-Opioid Receptor Signaling Pathway: Antagonism by this compound

Caption: this compound blocks agonist-induced mu-opioid receptor signaling.

References

In-Depth Technical Guide: Preliminary Studies Involving Cyprodime

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyprodime is a selective μ-opioid receptor (MOR) antagonist belonging to the morphinan (B1239233) family of drugs.[1] Its high selectivity for the μ-opioid receptor over δ- and κ-opioid receptors makes it an invaluable tool in pharmacological research.[1][2][3] This selectivity allows for the specific investigation of μ-opioid receptor-mediated effects, both in vitro and in vivo, by isolating its function from those of the other opioid receptor subtypes.[1] This technical guide provides a comprehensive overview of the core preliminary studies involving this compound, focusing on its binding characteristics, experimental protocols, and mechanism of action.

Quantitative Data Summary

The following tables summarize the key quantitative data from preliminary in vitro studies of this compound.

Table 1: Radioligand Binding Affinity of this compound

| Parameter | Receptor | Value | Species | Tissue/Cell Line | Reference |

| Kd | μ-opioid | 3.8 ± 0.18 nM | Rat | Brain membranes | |

| Bmax | μ-opioid | 87.1 ± 4.83 fmol/mg protein | Rat | Brain membranes |

Table 2: Inhibitory Constants (Ki) of this compound in Competition Binding Assays

| Displaced Ligand (Receptor) | Ki Value | Species | Tissue/Cell Line | Reference |

| [D-Ala²,N-MePhe⁴,Gly⁵-ol]-enkephalin (DAMGO) (μ-opioid) | Low nanomolar range | Rat | Brain membranes | |

| [D-Pen²,D-Pen⁵]enkephalin (DPDPE) (δ-opioid) | Several orders of magnitude higher than for μ-opioid receptor | Rat | Brain membranes | |

| U69,593 (κ-opioid) | Several orders of magnitude higher than for μ-opioid receptor | Rat | Brain membranes |

Table 3: Functional Antagonism of this compound in [³⁵S]GTPγS Binding Assay

| Agonist | Effect of 10 μM this compound | Fold Increase in EC₅₀ | Species | Tissue/Cell Line | Reference |

| Morphine | Inhibition of morphine-stimulated [³⁵S]GTPγS binding | ~500-fold | Rat | Brain membranes |

Experimental Protocols

Radioligand Binding Assay

This protocol is a generalized procedure for determining the binding affinity of this compound to opioid receptors.

1. Membrane Preparation:

-

Homogenize brain tissue (e.g., rat brain) in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) for 10 minutes at 4°C to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the membranes.

-

Resuspend the membrane pellet in fresh buffer and repeat the high-speed centrifugation step.

-

Finally, resuspend the washed membrane pellet in assay buffer to a desired protein concentration (determined by a protein assay like the Bradford assay).

2. Binding Reaction:

-

In a final volume of 1 mL of 50 mM Tris-HCl buffer (pH 7.4), add the following components:

-

100 µL of cell membrane preparation.

-

100 µL of [³H]DAMGO (a μ-opioid receptor agonist radioligand) at a concentration near its Kd.

-

100 µL of varying concentrations of unlabeled this compound (for competition assay) or buffer (for total binding).

-

For non-specific binding determination, add a high concentration of an unlabeled opioid ligand (e.g., naloxone) instead of this compound.

-

-

Incubate the mixture at 25°C for 60 minutes.

3. Termination and Filtration:

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Quickly wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

4. Radioactivity Measurement:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter.

5. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

For competition assays, plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay

This functional assay measures the ability of this compound to antagonize agonist-induced G-protein activation.

1. Membrane Preparation:

-

Prepare cell membranes as described in the radioligand binding assay protocol.

2. Assay Reaction:

-

In a final volume of 1 mL of assay buffer (50 mM Tris-HCl, pH 7.4, 3 mM MgCl₂, 0.2 mM EGTA, and 100 mM NaCl), add the following:

-

50 µg of membrane protein.

-

30 µM GDP.

-

Varying concentrations of an opioid agonist (e.g., morphine).

-

A fixed concentration of this compound (e.g., 10 µM) or buffer.

-

0.05 nM [³⁵S]GTPγS.

-

-

Incubate the mixture at 30°C for 60 minutes.

3. Termination and Filtration:

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer.

4. Radioactivity Measurement:

-

Measure the radioactivity on the filters using a liquid scintillation counter.

5. Data Analysis:

-

Plot the amount of [³⁵S]GTPγS bound against the agonist concentration in the presence and absence of this compound.

-

Determine the EC₅₀ of the agonist with and without the antagonist.

-

The shift in the EC₅₀ value indicates the antagonistic potency of this compound.

Signaling Pathways and Mechanisms of Action

This compound exerts its effect by competitively binding to the μ-opioid receptor, thereby blocking the binding of endogenous and exogenous opioid agonists. The μ-opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins (Gαi/o). Agonist binding to the μ-opioid receptor typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. It also leads to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the closing of voltage-gated calcium channels. By blocking agonist binding, this compound prevents these downstream signaling events.

Caption: Antagonistic action of this compound on the μ-opioid receptor signaling pathway.

Experimental Workflows

The following diagrams illustrate the typical workflows for the key experiments described.

Caption: Workflow for a competitive radioligand binding assay.

Caption: Workflow for a [³⁵S]GTPγS functional binding assay.

References

The Pharmacology of Cyprodime: A Selective Mu-Opioid Receptor Antagonist

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of Cyprodime, a potent and selective antagonist of the mu (µ)-opioid receptor (MOR). The document details its binding affinity, functional antagonism, and its interaction with the endogenous opioid system. It also provides comprehensive experimental protocols for key assays used in its characterization and visualizes critical pathways and workflows.

Core Pharmacological Profile

This compound, with the chemical name N-cyclopropylmethyl-4,14-dimethoxy-morphinan-6-one, is a non-peptide morphinan (B1239233) derivative that exhibits high selectivity for the µ-opioid receptor.[1] This selectivity makes it an invaluable tool in opioid research, allowing for the specific blockade of µ-opioid receptor-mediated effects to elucidate the distinct roles of delta (δ) and kappa (κ) opioid receptors.[1]

Receptor Binding Affinity

This compound's high affinity and selectivity for the µ-opioid receptor have been quantified through radioligand binding assays. These experiments measure the displacement of a radiolabeled ligand from the receptor by the unlabeled compound of interest (this compound). The inhibition constant (Ki) is a measure of the binding affinity of a ligand to a receptor.

| Receptor Subtype | Radioligand | Test Compound | Ki (nM) | Species/Tissue | Reference |

| Mu (µ) | [³H]DAMGO | This compound | 5.4 | Rat Brain Membranes | [1] |

| Delta (δ) | [³H]DPDPE | This compound | 244.6 | Rat Brain Membranes | [1] |

| Kappa (κ) | [³H]U-69,593 | This compound | 2187 | Rat Brain Membranes | [1] |

Table 1: Binding Affinity of this compound for Opioid Receptor Subtypes. This table summarizes the inhibition constants (Ki) of this compound at the mu, delta, and kappa opioid receptors. A lower Ki value indicates a higher binding affinity. The data clearly demonstrates this compound's high selectivity for the µ-opioid receptor.

Functional Antagonism

This compound functions as a competitive antagonist at the µ-opioid receptor. This has been demonstrated in functional assays such as the [³⁵S]GTPγS binding assay, which measures the activation of G-proteins following receptor agonism. In the presence of this compound, the dose-response curve of a µ-opioid agonist, such as morphine, is shifted to the right, indicating that a higher concentration of the agonist is required to elicit the same response. For instance, in one study, 10 µM of this compound caused an approximately 500-fold increase in the EC₅₀ value of morphine in a [³⁵S]GTPγS binding assay.